

Application Notes & Protocols for "Antitumor agent-123" Targeted Delivery Systems

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Compound of Interest		
Compound Name:	Antitumor agent-123	
Cat. No.:	B12375197	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-123 is a potent multi-kinase inhibitor targeting key signaling pathways involved in tumor proliferation and survival, including JAK2 and JAK3.[1] While effective, its therapeutic window can be narrowed by off-target effects and suboptimal pharmacokinetic profiles. To address these limitations, targeted delivery systems are being developed to enhance the agent's accumulation at the tumor site, thereby increasing efficacy and reducing systemic toxicity.[2][3][4] This document provides detailed protocols for the formulation, characterization, and evaluation of Antitumor agent-123 loaded into a biodegradable nanoparticle system, specifically Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are designed to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[3][5][6]

Data Presentation

The following tables summarize the key quantitative data for the formulated **Antitumor agent- 123** nanoparticles (NP-123).

Table 1: Physicochemical Characterization of NP-123 This table outlines the physical properties of the nanoparticles, which are critical for their in vivo behavior and stability.[7]



Parameter	Value
Mean Particle Size (nm)	144.5 ± 5.2
Polydispersity Index (PDI)	0.15 ± 0.03
Zeta Potential (mV)	-14.8 ± 1.5
Encapsulation Efficiency (%)	88.4 ± 2.1
Drug Loading Content (%)	16.9 ± 0.8

Data are presented as mean \pm standard deviation (n=3).

Table 2: In Vitro Cytotoxicity (IC50 Values) of **Antitumor agent-123** and NP-123 This table presents the half-maximal inhibitory concentration (IC50) values, demonstrating the cytotoxic efficacy of the free drug versus its nanoparticle formulation across different cancer cell lines after 72 hours of exposure.[8]

Cell Line	IC50 of Free Agent-123 (μΜ)	IC50 of NP-123 (μM)
HeLa (Cervical Cancer)	2.8 ± 0.4	1.5 ± 0.2
MCF-7 (Breast Cancer)	3.5 ± 0.6	1.9 ± 0.3
A549 (Lung Cancer)	4.1 ± 0.5	2.2 ± 0.4

Data are presented as mean \pm standard deviation (n=3).

Table 3: In Vivo Antitumor Efficacy in Subcutaneous Xenograft Model (HeLa) This table summarizes the results from an in vivo study using immunodeficient mice bearing HeLa cell-derived tumors, evaluated 21 days post-treatment initiation.[9][10]

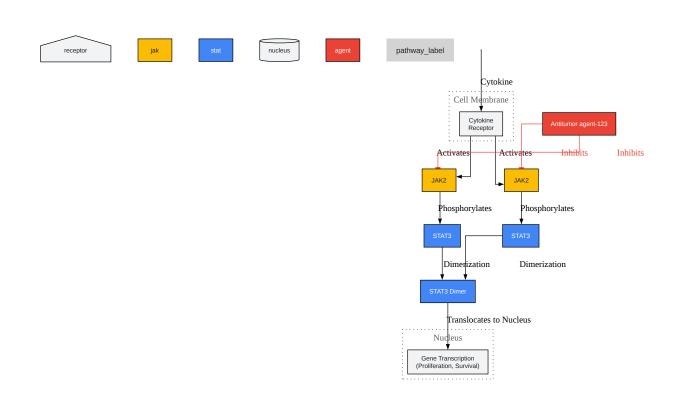


Treatment Group	Average Tumor Volume (mm³)	Tumor Inhibition Rate (%)	Average Body Weight Change (%)
Vehicle Control (Saline)	1250 ± 150	-	+2.5 ± 1.0
Free Antitumor agent-	650 ± 95	48%	-8.5 ± 2.1
NP-123	310 ± 60	75%	+1.5 ± 0.8

Data are presented as mean ± standard deviation (n=8 mice per group).

Visualizations

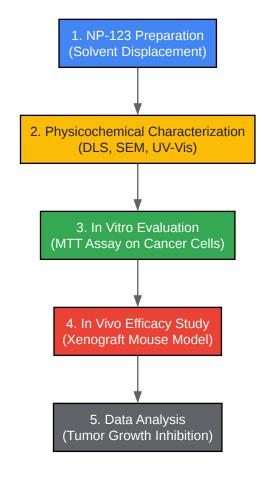




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Caption: JAK-STAT signaling pathway and the inhibitory action of Antitumor agent-123.

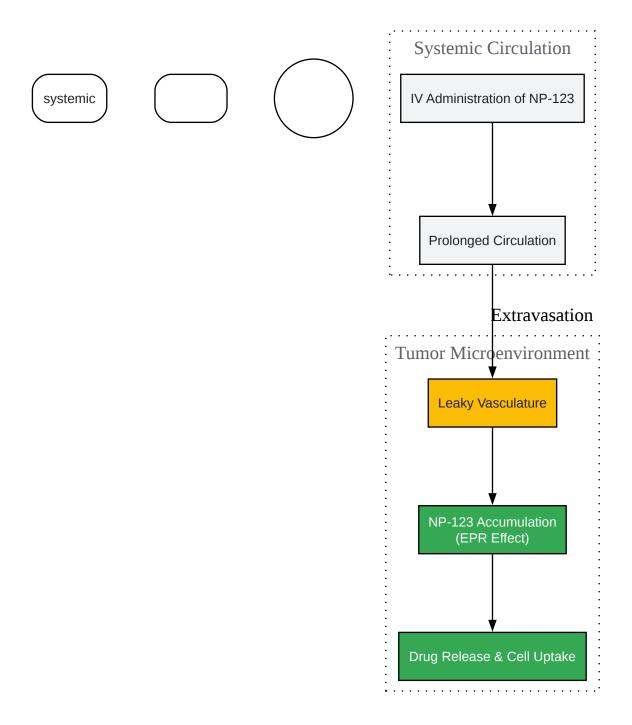




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Caption: Overall experimental workflow for the evaluation of NP-123.





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Caption: Passive targeting of NP-123 to tumors via the EPR effect.

Experimental Protocols

Protocol 1: Preparation of Antitumor agent-123-Loaded PLGA Nanoparticles (NP-123)

Methodological & Application





This protocol describes the single emulsion-solvent evaporation method for encapsulating the hydrophobic **Antitumor agent-123** into PLGA nanoparticles.

Materials:

- Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15 kDa)
- Antitumor agent-123
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution
- Deionized (DI) water
- · Magnetic stirrer
- Probe sonicator
- Rotary evaporator
- Centrifuge

Method:

- Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of Antitumor agent-123 in 2 mL of DCM.
- Emulsification: Add the organic phase dropwise to 10 mL of 2% PVA solution under constant stirring (600 rpm) on a magnetic stirrer.
- Sonication: Immediately sonicate the mixture using a probe sonicator (40% amplitude, 3 cycles of 30 seconds on, 30 seconds off) in an ice bath to form a stable oil-in-water (o/w) emulsion.
- Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6
 hours to allow the DCM to evaporate completely, leading to the formation of solid
 nanoparticles.



- Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
- Washing: Discard the supernatant and wash the nanoparticle pellet three times by resuspending in DI water and repeating the centrifugation step to remove residual PVA and unencapsulated drug.
- Lyophilization: Resuspend the final pellet in a small volume of DI water containing 2% trehalose as a cryoprotectant and freeze-dry for 48 hours to obtain a powdered form of NP-123. Store at -20°C.

Protocol 2: Characterization of NP-123

- 2.1 Particle Size, PDI, and Zeta Potential:
- Resuspend a small amount of lyophilized NP-123 in DI water to a concentration of 0.1 mg/mL.
- Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Measure particle size and PDI at a scattering angle of 90° at 25°C.
- Measure zeta potential using the same instrument equipped with an electrode cell.
- 2.2 Encapsulation Efficiency (EE) and Drug Loading Content (DLC):
- Accurately weigh 5 mg of lyophilized NP-123 and dissolve it in 1 mL of DMSO to break the nanoparticles and release the encapsulated drug.
- Quantify the amount of Antitumor agent-123 using a UV-Vis spectrophotometer at its
 maximum absorbance wavelength (λmax). A standard curve of the free drug in DMSO must
 be prepared beforehand.
- Calculate EE and DLC using the following formulas:
 - EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100



DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the cytotoxicity of NP-123 against cancer cells.[11][12]

Materials:

- Cancer cell lines (e.g., HeLa)
- Complete culture medium (e.g., DMEM + 10% FBS)
- 96-well cell culture plates
- Free Antitumor agent-123 and NP-123 stock solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Method:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 μL of complete medium and incubate for 24 hours (37°C, 5% CO2).
- Treatment: Prepare serial dilutions of free **Antitumor agent-123** and NP-123 in culture medium. Replace the old medium with 100 μL of the drug-containing medium. Include wells with untreated cells (negative control) and medium only (blank).
- Incubation: Incubate the plate for 72 hours.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.



- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a
 dose-response curve and determine the IC50 value using appropriate software (e.g.,
 GraphPad Prism).

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the therapeutic efficacy of NP-123 in an animal model.[13][14] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

- Immunodeficient mice (e.g., 6-8 week old female nude mice)
- HeLa cells in PBS/Matrigel suspension
- Treatment formulations: Vehicle (saline), Free Antitumor agent-123, NP-123
- Calipers for tumor measurement
- Scale for body weight measurement

Method:

- Tumor Implantation: Subcutaneously inject 5 x 10⁶ HeLa cells in 100 μ L of PBS/Matrigel (1:1 ratio) into the right flank of each mouse.
- Tumor Growth and Grouping: Allow tumors to grow to an average volume of approximately 100-150 mm³. Randomly assign mice to treatment groups (n=8 per group).
- Treatment Administration: Administer treatments via intravenous (tail vein) injection every three days for a total of 5 injections.



- Group 1: Vehicle (Saline)
- Group 2: Free Antitumor agent-123 (e.g., 5 mg/kg)
- Group 3: NP-123 (equivalent to 5 mg/kg of Antitumor agent-123)
- Monitoring: Measure tumor volume and body weight every two days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
- Endpoint: The study is concluded when tumors in the control group reach the maximum allowed size (e.g., ~1500 mm³) or after a predetermined period (e.g., 21 days).
- Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
 Calculate the tumor inhibition rate for each treatment group relative to the vehicle control.

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